molecular formula C16H31N3O2 B1322988 tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate CAS No. 883512-84-3

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate

Cat. No.: B1322988
CAS No.: 883512-84-3
M. Wt: 297.44 g/mol
InChI Key: YOQSKBHJINOZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a bipiperidine structure, which is further linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate typically involves the reaction of 1,4’-bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 1,4’-bipiperidine in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature.
  • Stir the reaction mixture for several hours to ensure complete conversion.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its unique structure makes it a valuable building block for designing drugs with specific biological activities.

    Organic Synthesis: It serves as a versatile reagent in organic synthesis, enabling the construction of complex molecules through various chemical transformations.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(piperidin-4-yl)carbamate
  • tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(1-piperidin-4-ylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-12-13-6-10-19(11-7-13)14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQSKBHJINOZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629565
Record name tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883512-84-3
Record name tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.